2-amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features an amino group, a fluoro-substituted aromatic ring, and a methylbutanamide moiety, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methylaniline and (S)-3-methyl-2-aminobutanoic acid.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the compound’s purity meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including chiral intermediates and active pharmaceutical ingredients.
Biological Studies: Researchers use the compound to study enzyme interactions and metabolic pathways involving fluoro-substituted aromatic compounds.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of (S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide.
4-Fluoro-2-methylphenol: Another fluoro-substituted aromatic compound with similar reactivity.
2-Fluoro-4-methylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Uniqueness
(S)-2-Amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is unique due to its chiral nature and the presence of both an amino group and a fluoro-substituted aromatic ring. This combination of functional groups makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules.
Properties
IUPAC Name |
2-amino-N-(2-fluoro-4-methylphenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-7(2)11(14)12(16)15-10-5-4-8(3)6-9(10)13/h4-7,11H,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKPVFFJKQSPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(C)C)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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